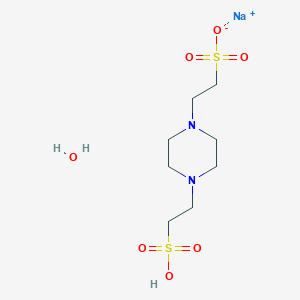
PIPESmonosodiumsalthydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PIPES monosodium salt hydrate, also known as 1,4-piperazinediethanesulfonic acid monosodium salt, is a zwitterionic buffer widely used in biological and biochemical research. It is part of the Good’s buffer series, developed to provide stable pH buffering in the physiological range. The compound has a molecular formula of C8H17N2NaO6S2 and a molecular weight of 324.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PIPES monosodium salt hydrate can be synthesized by neutralizing PIPES free acid with sodium hydroxide. The reaction involves dissolving PIPES free acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The solution is then evaporated to obtain the monosodium salt hydrate in crystalline form .
Industrial Production Methods
Industrial production of PIPES monosodium salt hydrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is typically purified through recrystallization and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
PIPES monosodium salt hydrate primarily undergoes acid-base reactions due to its buffering capacity. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The most common reagents used with PIPES monosodium salt hydrate are acids and bases, such as hydrochloric acid and sodium hydroxide, to adjust the pH of solutions. The compound is stable under a wide range of temperatures and does not degrade easily .
Major Products Formed
The primary product formed from reactions involving PIPES monosodium salt hydrate is water, as it acts as a buffer to maintain pH stability in aqueous solutions .
Aplicaciones Científicas De Investigación
PIPES monosodium salt hydrate is extensively used in various scientific research fields:
Mecanismo De Acción
PIPES monosodium salt hydrate exerts its effects by maintaining a stable pH in solutions. It acts as a buffer by neutralizing small amounts of acids or bases added to the solution, thereby preventing significant changes in pH. This buffering action is crucial in biological systems where enzyme activity and cellular functions are highly pH-dependent .
Comparación Con Compuestos Similares
Similar Compounds
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Another Good’s buffer with a similar pKa value, used in cell culture and biochemical research.
MES (2-(N-morpholino)ethanesulfonic acid): A buffer with a lower pKa, suitable for buffering at slightly acidic pH.
MOPS (3-(N-morpholino)propanesulfonic acid): Used in biological and biochemical research, with a pKa value close to that of PIPES.
Uniqueness
PIPES monosodium salt hydrate is unique due to its effective buffering range (pH 6.1-7.5) and minimal interference with biological processes. It has low UV absorbance, making it suitable for spectrophotometric assays, and it does not form complexes with metal ions, which is advantageous in various biochemical applications .
Propiedades
Fórmula molecular |
C8H19N2NaO7S2 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;hydrate |
InChI |
InChI=1S/C8H18N2O6S2.Na.H2O/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;1H2/q;+1;/p-1 |
Clave InChI |
RKGXWLIMRYZMBX-UHFFFAOYSA-M |
SMILES canónico |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
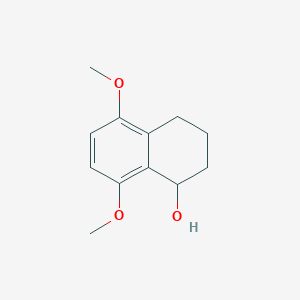
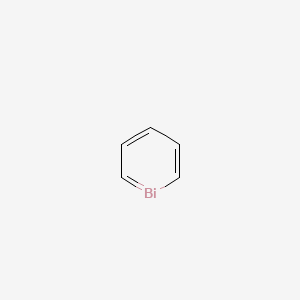

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)
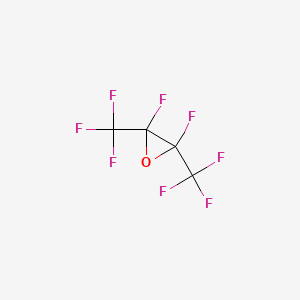
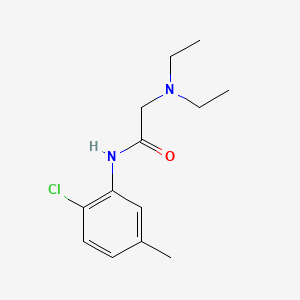

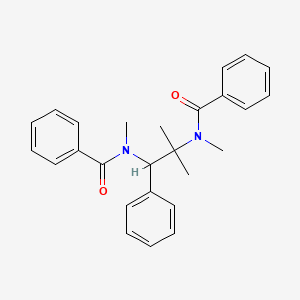
![Benzo[f]quinazoline](/img/structure/B14752245.png)

